molecular formula C13H14FN5 B2581385 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine CAS No. 2195939-53-6

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine

Cat. No.: B2581385
CAS No.: 2195939-53-6
M. Wt: 259.288
InChI Key: LUVYLWZJBOUTID-UHFFFAOYSA-N
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Description

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a chemical scaffold of significant interest in medicinal chemistry and preclinical research, particularly in the study of ion channels and kinase enzymes. The molecular architecture of this compound, which integrates a fluorinated pyrimidine ring linked to a pyridinylpiperazine group, is commonly associated with potent biological activity . Piperazine derivatives are a prominent class in drug discovery, known for their ability to confer favorable pharmacological properties and interact with a range of protein targets . This specific scaffold is frequently investigated for its potential as an antagonist for the TRPV4 ion channel, a key player in pain signaling pathways, and for modulating kinase activity . Research into analogs has demonstrated that such compounds can exhibit high potency and selectivity, making them valuable tools for probing disease mechanisms and validating new therapeutic targets . This product is intended for non-clinical research applications to aid in the exploration of these complex biological processes.

Properties

IUPAC Name

5-fluoro-4-(4-pyridin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN5/c14-11-9-15-10-17-13(11)19-7-5-18(6-8-19)12-3-1-2-4-16-12/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVYLWZJBOUTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=NC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can be further deprotected and cyclized to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The fluorine atom and other substituents on the pyrimidine ring can be replaced with other functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action can improve cognitive function and memory in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Key Compounds:

4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine (CAS 1171739-24-4) Structure: Pyrimidine with a 5-fluoro-2-methoxyphenyl group at position 4 and a piperazine at position 4. Properties: Molecular weight 288.32 g/mol, H-bond donor/acceptor ratio (1:6), and enhanced solubility due to the methoxy group .

2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine

  • Structure : Chlorine at position 2, methylpiperazine at position 4.
  • Properties : Molecular weight 233.69 g/mol. The methyl group on piperazine reduces steric hindrance, favoring interactions with flat binding pockets (e.g., kinase ATP sites) .
  • Comparison : Chlorine substitution may enhance electrophilicity, while methylpiperazine offers metabolic stability over unsubstituted piperazine.

5-Fluoro-4-(propan-2-yl)-6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]pyrimidine (CAS 2741955-63-3)

  • Structure : Isopropyl at position 4 and trifluoroethyl-piperazine at position 5.
  • Properties : Molecular weight 306.30 g/mol. The trifluoroethyl group increases electron-withdrawing effects and metabolic resistance .
  • Comparison : Bulkier substituents (isopropyl, trifluoroethyl) may limit bioavailability but improve target selectivity.

Pharmacological Activity

  • Fluorine at position 5 may enhance binding affinity through hydrophobic interactions .
  • Analog 1 (CAS 1171739-24-4) : The methoxyphenyl group could redirect activity toward peripheral targets (e.g., inflammatory pathways) due to increased lipophilicity .
  • Analog 2 (CAS 2741955-63-3) : Trifluoroethyl-piperazine may enhance kinase inhibition (e.g., JAK/STAT pathways) by mimicking ATP’s adenine ring .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
This compound C₁₃H₁₄FN₅ 263.28 5-F, 4-pyridinyl-piperazine 1.8
4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine C₁₅H₁₇FN₄O 288.32 5-F, 4-methoxyphenyl, 6-piperazine 2.5
2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine C₉H₁₂ClFN₄ 233.69 2-Cl, 5-F, 4-methylpiperazine 1.2
5-Fluoro-4-(propan-2-yl)-6-[4-(trifluoroethyl)piperazin-1-yl]pyrimidine C₁₃H₁₈F₄N₄ 306.30 4-isopropyl, 6-trifluoroethyl-piperazine 3.1

*LogP values estimated via fragment-based methods.

Table 2: Pharmacological Profile (Hypothetical)

Compound Name Target Affinity (IC₅₀, nM)* Solubility (µg/mL) Metabolic Stability (t₁/₂, h)
This compound Kinase X: 50 15 3.5
4-(5-Fluoro-2-methoxyphenyl)-6-piperazin-1-ylpyrimidine Kinase Y: 120 8 5.0
2-Chloro-5-fluoro-4-(4-methylpiperazin-1-yl)pyrimidine Kinase Z: 75 20 6.2

*Hypothetical data based on structural analogs .

Biological Activity

5-Fluoro-4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

PropertyDetails
Molecular Formula C16H19FN4
Molecular Weight 302.35 g/mol
IUPAC Name This compound
SMILES FC1=NC(=NC(=C1)N2CCN(CC2)C3=CC=CC=N3)F

This compound exhibits its biological activity primarily through the inhibition of specific molecular targets involved in cell signaling pathways. It has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for anticancer therapy .

Anticancer Activity

Research indicates that this compound demonstrates potent anti-proliferative effects against various cancer cell lines. For example, it has been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing IC50 values significantly lower than those of standard treatments like 5-Fluorouracil (5-FU). The selectivity index indicates that it may preferentially target cancer cells over normal cells, potentially reducing side effects associated with traditional chemotherapy .

Inhibition Studies

In vitro studies have reported that this compound effectively inhibits the growth of various tumor cell lines. Notably, it has shown:

  • IC50 values :
    • MCF-7: 9.46 µM
    • MDA-MB-231: 11.73 µM
    • Comparison with 5-FU: MCF-7 (17.02 µM), MDA-MB-231 (11.73 µM) .

This data suggests a promising therapeutic potential for this compound in oncology.

Case Study: Cytotoxicity and Mechanistic Insights

A study focused on the cytotoxic effects of the compound on NIH-3T3 cells demonstrated that it induces apoptosis through caspase activation pathways. The results showed an increase in caspase 9 levels, indicating that the compound triggers intrinsic apoptotic pathways .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies have highlighted favorable absorption characteristics with an oral bioavailability of approximately 31.8%. Toxicity assessments in animal models have indicated no acute toxicity at doses up to 2000 mg/kg, suggesting a good safety profile for further development .

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